An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, substituted with a chlorine atom and a carboxylic acid group, presents a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and as a synthetic building block. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the determination of key physicochemical parameters that are not yet publicly documented.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | N/A |
| CAS Number | 876379-75-8 | [1][2] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Canonical SMILES | C1=CC(=CN2C1=CC(=N2)C(=O)O)Cl | [1] |
| InChI Key | OCQTYSSQJSCICC-UHFFFAOYSA-N | [1] |
Known and Predicted Physicochemical Properties
While specific experimental data for 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is limited in publicly available literature, some general properties have been noted by chemical suppliers, and several key parameters have been calculated using computational models.
Physical State and Appearance
The compound is typically supplied as a solid, often in the form of a powder or crystalline solid.[3] Its color is generally described as colorless to off-white.
Solubility
Qualitative assessments from suppliers indicate that 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has limited solubility in water.[3] It is expected to be soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] The presence of both a polar carboxylic acid group and a largely aromatic, nonpolar ring system suggests that its solubility will be highly dependent on the solvent's polarity and pH.
Computed Properties
Computational models provide valuable estimations of physicochemical properties, which can guide experimental design.
| Computed Property | Value | Source |
| XLogP3-AA | 1.6 | [1] |
| Topological Polar Surface Area | 54.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | N/A |
The predicted XLogP3-AA value of 1.6 suggests that the compound has moderate lipophilicity, a critical parameter for drug absorption and distribution. The topological polar surface area (TPSA) of 54.6 Ų is within the range typically associated with good cell membrane permeability.
Experimental Determination of Key Physicochemical Properties
To address the current gaps in the experimental data for 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, the following section provides detailed, field-proven protocols for the determination of its melting point, pKa, and solubility.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
This method is a standard and widely accepted technique for determining the melting point of a solid.
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Sample Preparation:
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Ensure the sample is thoroughly dried to remove any residual solvent.
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Finely pulverize a small amount of the compound using a mortar and pestle.
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Capillary Tube Loading:
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Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
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Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Measurement:
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Place the loaded capillary tube into a calibrated melting point apparatus.
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Heat the sample at a rapid rate (e.g., 10-15 °C/minute) to determine an approximate melting range.
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Allow the apparatus to cool.
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Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the approximate melting point.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted (T₂).
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The melting point is reported as the range T₁ - T₂.
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Caption: Workflow for Melting Point Determination.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, absorption, distribution, and target engagement.
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.
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Solution Preparation:
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Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., water-methanol) due to its limited aqueous solubility.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Titration Procedure:
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Calibrate a pH meter with standard buffers.
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Place a known volume of the compound's solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode into the solution.
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Slowly add aliquots of the standardized base (or acid) solution.
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Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH values against the volume of titrant added.
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The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
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Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
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Caption: pKa Determination by Potentiometric Titration.
Solubility Determination
Quantitative solubility data in various solvents and at different pH values are essential for formulation development and for understanding a compound's biopharmaceutical properties.
The shake-flask method is the gold standard for determining equilibrium solubility.
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Sample Preparation:
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Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pHs, ethanol, DMSO).
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Equilibration:
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Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Sample Processing:
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After equilibration, allow the samples to stand to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
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Quantification:
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Dilute the filtered solution with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation:
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Calculate the solubility based on the measured concentration and the dilution factor.
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Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine ring system. The chemical shifts and coupling patterns of these protons would provide definitive information about the substitution pattern. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its presence could be confirmed by D₂O exchange.
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¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield chemical shift (typically >160 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 197.01. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 195.00. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
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A broad O-H stretching vibration for the carboxylic acid group in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C-Cl stretching vibrations, which are typically found in the fingerprint region.
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C=C and C=N stretching vibrations associated with the aromatic rings.
Stability
The stability of a compound under various conditions is a critical factor in its development as a drug candidate. Stability studies should be conducted to assess its degradation profile.
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Solid-State Stability: The compound should be stored under different temperature and humidity conditions to assess its long-term stability as a solid.
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Solution Stability: The stability of the compound in various solvents and at different pH values should be evaluated to determine appropriate conditions for storage and formulation. Degradation products can be identified and quantified using techniques like HPLC.
Conclusion
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a molecule with significant potential in chemical and pharmaceutical research. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of its physicochemical properties is not yet fully available in the public domain. This guide has summarized the known and predicted properties and has provided detailed, actionable protocols for the experimental determination of its melting point, pKa, and solubility. The outlined spectroscopic and stability studies will further contribute to a complete physicochemical profile. By following these methodologies, researchers can generate the necessary data to confidently advance the use of this compound in their research and development endeavors.
References
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6-chloroH-pyrazolo[1,5-a]pyridine-2-carboxylic acid - Pipzine Chemicals. Available at: [Link]
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6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid - Ark Pharma Scientific Limited. Available at: [Link]
